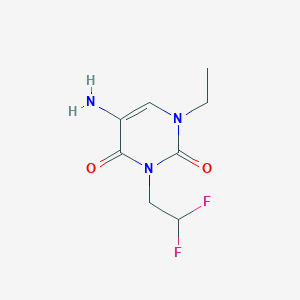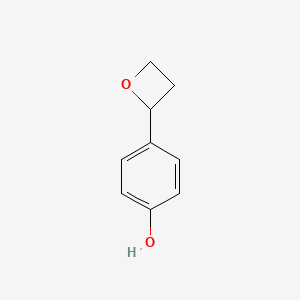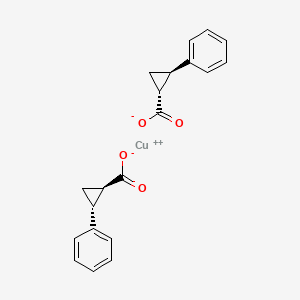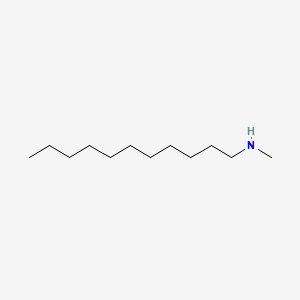
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions. For example, the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: A fluorinated pyrimidine with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11F2N3O2 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-12-3-5(11)7(14)13(8(12)15)4-6(9)10/h3,6H,2,4,11H2,1H3 |
Clave InChI |
PIYYOILUQAMOFC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)N(C1=O)CC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)

